molecular formula C4H6BrN3 B572777 3-bromo-1-methyl-1H-pyrazol-5-amine CAS No. 1357471-14-7

3-bromo-1-methyl-1H-pyrazol-5-amine

Cat. No.: B572777
CAS No.: 1357471-14-7
M. Wt: 176.017
InChI Key: VQKWFRBFTUZSDB-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-pyrazol-5-amine: is a heterocyclic compound with the molecular formula C4H6BrN3 . It belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by a bromine atom at the third position, a methyl group at the first position, and an amine group at the fifth position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper or palladium complexes .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-1-methyl-1H-pyrazol-5-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which are of interest in medicinal chemistry .

Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties. Pyrazole derivatives, including this compound, have shown promise as inhibitors of various enzymes and receptors .

Industry: The compound finds applications in the development of agrochemicals and dyes. Its derivatives are explored for their herbicidal and pesticidal activities .

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-8-4(6)2-3(5)7-8/h2H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKWFRBFTUZSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719233
Record name 3-Bromo-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357471-14-7
Record name 3-Bromo-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-methyl-1H-pyrazol-5-amine
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